molecular formula C30H30N2O3 B452378 11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B452378
M. Wt: 466.6g/mol
InChI Key: PKYQVIBVXARPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structural features, which include a hexahydro-dibenzo-diazepin core with methoxyphenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with diamines, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as l-proline and solvents like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-methoxyphenyl)-3-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxyphenyl and methylphenyl groups enhance its solubility and bioavailability, making it a promising candidate for further drug development .

Properties

Molecular Formula

C30H30N2O3

Molecular Weight

466.6g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O3/c1-4-28(34)32-26-8-6-5-7-24(26)31-25-17-22(20-11-9-19(2)10-12-20)18-27(33)29(25)30(32)21-13-15-23(35-3)16-14-21/h5-16,22,30-31H,4,17-18H2,1-3H3

InChI Key

PKYQVIBVXARPFK-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

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